molecular formula C12H7ClFI B13719909 2-Chloro-4-fluoro-2'-iodo-1,1'-biphenyl

2-Chloro-4-fluoro-2'-iodo-1,1'-biphenyl

Cat. No.: B13719909
M. Wt: 332.54 g/mol
InChI Key: YMTWGDZVIQDUDA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the biphenyl structure. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the halogenation of biphenyl derivatives. For example, starting with 2-chloro-4-fluorobiphenyl, iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce complex polyaryl compounds .

Scientific Research Applications

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms influences its reactivity and selectivity in these reactions. For example, in cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl is unique due to its biphenyl structure and the specific arrangement of halogen atoms. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H7ClFI

Molecular Weight

332.54 g/mol

IUPAC Name

2-chloro-4-fluoro-1-(2-iodophenyl)benzene

InChI

InChI=1S/C12H7ClFI/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h1-7H

InChI Key

YMTWGDZVIQDUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)Cl)I

Origin of Product

United States

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